2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a methylphenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylboronic acid with 2-amino-5-bromopyridine-4-carboxylic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-5-phenylpyridine
- 2-Amino-5-(4-methylphenyl)pyridine
Comparison: 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which allows for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal chemistry .
Properties
IUPAC Name |
2-amino-5-(2-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-9(8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXGNFUUKAYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686915 |
Source
|
Record name | 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-03-1 |
Source
|
Record name | 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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